molecular formula C13H20O4 B14698135 Spiro[5.5]undecane-3,3-dicarboxylic acid CAS No. 18214-78-3

Spiro[5.5]undecane-3,3-dicarboxylic acid

Cat. No.: B14698135
CAS No.: 18214-78-3
M. Wt: 240.29 g/mol
InChI Key: KLTKZNIAIUVCON-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-3,3-dicarboxylic acid is a bicyclic compound featuring a spirocyclic scaffold where two cyclohexane rings are fused at a single carbon atom. Notably, spiro compounds like this are valued for their conformational rigidity, which can improve binding specificity in biological systems and stability in polymer matrices .

Synthetic routes often involve cyclization strategies. For example, intermediates such as 1-aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f) are synthesized via hydrolysis and cyclization of carboxylic acid derivatives with ethylenediamine, yielding products with high purity and yields (up to 85%) . These methods highlight the compound’s adaptability to functionalization, enabling applications in anticonvulsant drug development and polymer stabilization .

Properties

IUPAC Name

spiro[5.5]undecane-3,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c14-10(15)13(11(16)17)8-6-12(7-9-13)4-2-1-3-5-12/h1-9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKZNIAIUVCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309254
Record name MLS003115073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18214-78-3
Record name MLS003115073
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecane-3,3-dicarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives and diethyl malonate in the presence of a strong base, followed by acidification to yield the desired spiro compound . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undecane-3,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Spiro[5.5]undecane-3,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which spiro[5.5]undecane-3,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Table 1: Key Spiro Dicarboxylic Acid Derivatives and Analogues

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Application Reference
Spiro[5.5]undecane-3,3-dicarboxylic acid Spiro[5.5]undecane 3,3-dicarboxylic acid N/A N/A Polymer stabilizers
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d ) Diazaspiro[5.5]undecane 1-phenyl, 3,5-dione 80 162 Anticonvulsant candidates
8-Oxo-1,5-dioxathis compound diethyl ester Spiro[5.5]undecane 8-oxo, 3,3-diethyl ester N/A N/A Synthetic intermediate
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanoic acid Spiro[5.5]undecane 3,9-dipropanoic acid N/A N/A Polymer additives

Key Observations :

  • Ring Size and Rigidity : Smaller spiro systems (e.g., spiro[4.5]decane derivatives) exhibit lower melting points (e.g., 5a : 73–74°C) compared to spiro[5.5]undecane analogues (5d : 162°C), suggesting enhanced crystallinity and stability in larger spiro frameworks .
  • Functional Groups : Diazaspiro derivatives (e.g., 5d–f ) prioritize biological activity (e.g., anticonvulsant properties), while tetraoxaspiro variants (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) are tailored for polymer stabilization due to their ether linkages and steric hindrance .

Anticonvulsant Potential

This compound derivatives, such as 5d–f , demonstrate superior anticonvulsant activity compared to spiro[4.5]decane analogues. For instance, 5d (1-phenyl derivative) achieved an 80% yield and showed efficacy in preclinical models, likely due to improved blood-brain barrier penetration from the spiro[5.5] scaffold’s lipophilicity .

Polymer and Material Science

In contrast, derivatives like 1,5-dioxaspiro[5.5]undecane-3,3-diethyl (CAS 24571-12-8) and butanetetracarboxylic acid polymers (MARK® LA-63/68) are utilized as light stabilizers in polyolefins. Their spirocyclic structure resists UV degradation, extending polymer lifespan .

Stability and Reactivity

  • Thermal Stability : Spiro[5.5]undecane derivatives with ester groups (e.g., diethyl esters) exhibit lower decomposition temperatures compared to carboxylic acid forms, which are stable under standard storage conditions .
  • Chemical Reactivity : The dicarboxylic acid moiety allows for further functionalization (e.g., esterification, amidation), enabling tailored applications in drug delivery or coordination polymers .

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